5-Benzyl-5-methylimidazolidine-2,4-dione
Overview
Description
5-Benzyl-5-methylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidine-2,4-diones, which are cyclic ureas. This compound is characterized by the presence of a benzyl group and a methyl group attached to the imidazolidine ring, making it a derivative of hydantoin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-5-methylimidazolidine-2,4-dione typically involves the reaction of benzyl chloride with 5-methylimidazolidine-2,4-dione in the presence of a base such as potassium carbonate (K2CO3) and a catalytic amount of tetrabutylammonium bromide. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert it into different hydantoin derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-diones and hydantoin derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Benzyl-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been studied for its inhibitory effects on enzymes such as tankyrase, which play a role in the Wnt signaling pathway. The compound binds to the active site of the enzyme, inhibiting its activity and affecting downstream cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Methylimidazolidine-2,4-dione: Lacks the benzyl group but shares the imidazolidine-2,4-dione core structure.
5-Benzylhydantoin: Similar structure but without the methyl group on the imidazolidine ring.
Uniqueness
5-Benzyl-5-methylimidazolidine-2,4-dione is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-benzyl-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(9(14)12-10(15)13-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIUSXXRUHQFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311213 | |
Record name | 5-Benzyl-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27993-44-8 | |
Record name | NSC240486 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Benzyl-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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